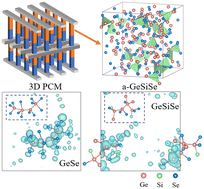Unravelling the atomic mechanisms of tetrahedral doping in chalcogenide glass for electrical switching materials†
Journal of Materials Chemistry C Pub Date: 2023-10-16 DOI: 10.1039/D3TC02984K
Abstract
The ovonic threshold switching (OTS) selector is crucial for the development of high-density memory devices based on three-dimensional semiconductor integration technology, as it could suppress leakage current. However, the performance of OTS materials based on chalcogenide glass is not yet satisfactory, hindering the progress of industrial advancement. Si doping, by introducing tetrahedral sp3 bonding into materials, is a key method to improve the thermal stability of chalcogenide glass, but the specific mechanism of such a dopant is not very clear. In this study, we investigated the effect of Si doping on the local structure, bonding nature, and electronic properties of amorphous GeSe (a-GeSiSe), to gain a better understanding of the doping effect. Our results suggest that Si atoms form tetrahedral motifs with stronger Si–Ge and Si–Se bonds, thus slowing down the atomic mobility to increase the activation energy of crystallization. Moreover, the resulting narrowed band gap of a-GeSiSe is advantageous in decreasing the threshold voltage (Vth). In addition, Si doping leads to stable mid-gap states and thus effectively suppresses the Vth drift. Our study elucidates the important role of Si doping in OTS materials and facilitates the development of 3D phase-change memory.


Recommended Literature
- [1] New fluorous ionic liquids function as surfactants in conventional room-temperature ionic liquids
- [2] Contents list
- [3] On the coupling of solvent characteristics to the electronic structure of solute molecules
- [4] Inside front cover
- [5] Supported lipid bilayers with encapsulated quantum dots (QDs) via liposome fusion: effect of QD size on bilayer formation and structure†
- [6] Solvent extraction from halide solutions. Part 1.—Synergistic behaviour with mixed solvents
- [7] Liquid crystals based on silver carbene complexes derived from dimeric bis(imidazolium) bromide salts†
- [8] Probing the neutral graphene–ionic liquid interface: insights from molecular dynamics simulations†
- [9] Functional conductive nanomaterials via polymerisation in nano-channels: PEDOT in a MOF†
- [10] Influence of fullerenol on hIAPP aggregation: amyloid inhibition and mechanistic aspects†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 10094-41-4
-
CAS no.: 112076-61-6
-
CAS no.: 16679-94-0
-
CAS no.: 175069-96-2









